molecular formula C26H30N2O4S B11593637 (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B11593637
M. Wt: 466.6 g/mol
InChI Key: LOFXRFQONVDWNU-LDADJPATSA-N
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Description

The compound (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic molecule characterized by its unique structure, which includes multiple methoxy groups and a thione functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenylamine in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with methyl isothiocyanate under basic conditions to form the hexahydroquinazoline core.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine or thione groups, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and thiols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer activities. The presence of methoxy groups and the thione moiety contribute to its bioactivity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.

    (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-imine: Similar structure but with an imine group instead of a thione.

Uniqueness

The presence of the thione group in (8E)-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a compound of interest in various research fields.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

(8E)-4-(3,4-dimethoxyphenyl)-8-[(3,4-dimethoxyphenyl)methylidene]-6-methyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C26H30N2O4S/c1-15-10-18(12-16-6-8-20(29-2)22(13-16)31-4)25-19(11-15)24(27-26(33)28-25)17-7-9-21(30-3)23(14-17)32-5/h6-9,12-15,24H,10-11H2,1-5H3,(H2,27,28,33)/b18-12+

InChI Key

LOFXRFQONVDWNU-LDADJPATSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=C(C1)C(NC(=S)N3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1CC(=CC2=CC(=C(C=C2)OC)OC)C3=C(C1)C(NC(=S)N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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